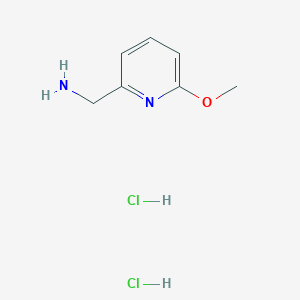
(6-Methoxypyridin-2-yl)methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Methoxypyridin-2-yl)methanamine dihydrochloride, commonly referred to as 6-MPD, is an organic compound with a wide range of applications in the scientific research field. It is a colorless, crystalline solid that is soluble in water and alcohols, and is a derivative of pyridine. 6-MPD is primarily used as a reagent in the synthesis of other compounds, as well as a catalyst in various reactions. It is also used as a ligand in coordination complexes, and as a building block in the synthesis of pharmaceuticals, agrochemicals, and other compounds.
Wissenschaftliche Forschungsanwendungen
Melatonin and Its Analogues Plant and Human Health Applications
Melatonin (N-acetyl-5-methoxytryptamine) and its analogues, due to their structural similarities with (6-Methoxypyridin-2-yl)methanamine dihydrochloride, have been extensively researched. Melatonin is a pivotal molecule with pleiotropic actions across different organisms, including humans, animals, and plants. Its roles range from regulating circadian rhythms in animals to controlling senescence in plants. Research highlights its application in improving the growth, development, and stress resilience of commercially important crops. Moreover, its antioxidant properties are leveraged in medicinal studies to explore therapeutic potentials against various diseases (Nawaz et al., 2016)(Nawaz et al., 2016).
Antioxidant and Anti-inflammatory Properties Compounds structurally related to (6-Methoxypyridin-2-yl)methanamine dihydrochloride, like melatonin, exhibit significant antioxidant and anti-inflammatory activities. These properties make them subjects of investigation for their potential to mitigate oxidative stress and inflammation, laying a foundation for therapeutic applications in chronic diseases and conditions associated with oxidative damage and inflammatory responses (Nabavi et al., 2019)(Nabavi et al., 2019).
Environmental Stress Mitigation in Horticulture In horticultural sciences, the antioxidative and growth-promoting effects of melatonin have been recognized for enhancing plant resilience against environmental stresses. This includes applications in improving seed germination, seedling growth, root development, and overall plant health under adverse conditions such as drought, salinity, and extreme temperatures. This line of research suggests a potential avenue for exploring (6-Methoxypyridin-2-yl)methanamine dihydrochloride in similar agricultural and environmental applications to boost crop yields and stress tolerance (Bose & Howlader, 2020)(Bose & Howlader, 2020).
Neuroprotective Effects and Potential Therapeutic Applications Related research into neuroactive substances shares insights into neuroprotection and the modulation of neurotransmission. Compounds like methoxetamine, despite their primary recreational misuse, have prompted studies into their action on NMDA receptors and potential neuroprotective or antidepressant effects. This suggests a theoretical basis for examining (6-Methoxypyridin-2-yl)methanamine dihydrochloride in neurological research, focusing on neuroprotection, neurotransmitter modulation, and possible therapeutic benefits in neurological disorders (Zanda et al., 2016)(Zanda et al., 2016).
Eigenschaften
IUPAC Name |
(6-methoxypyridin-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c1-10-7-4-2-3-6(5-8)9-7;;/h2-4H,5,8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEQOTUZYBLUTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methoxypyridin-2-yl)methanamine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,5-dimethylphenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2537177.png)
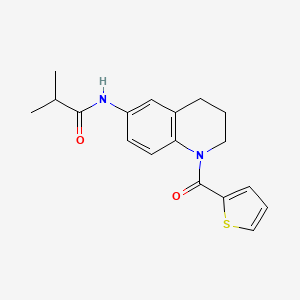
![N-(2-Cyclohexyl-2-hydroxyethyl)-N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2537179.png)
![N-[(2-Methoxyquinolin-4-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2537181.png)
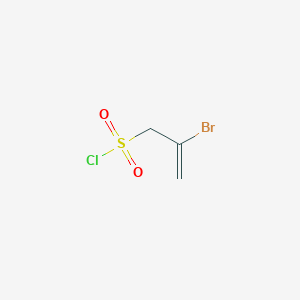
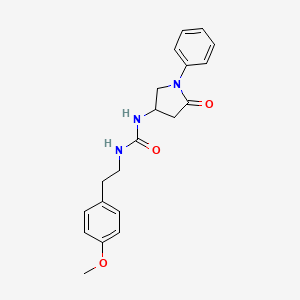

![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2537185.png)
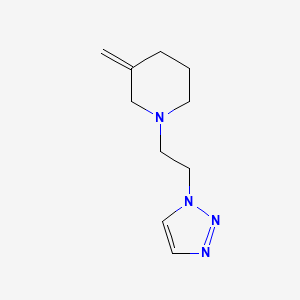
![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2537187.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclohexanecarboxamide](/img/structure/B2537189.png)
![4-benzyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2537194.png)
![N-(3,5-dimethylphenyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2537198.png)